Acide geniposide

Vue d'ensemble

Description

L'acide géniposide est un composé chimique naturel classé comme un iridoïde glucoside. On le trouve dans diverses plantes, y compris l'Eucommia ulmoides et le Gardenia jasminoides . Ce composé a suscité un intérêt considérable en raison de ses diverses activités biologiques et de ses applications thérapeutiques potentielles.

Applications De Recherche Scientifique

L'acide géniposide a une large gamme d'applications en recherche scientifique :

Chimie :

Biologie :

Médecine :

- Enquête sur ses effets anti-inflammatoires, anticancéreux et anti-âge .

- Applications thérapeutiques potentielles dans le traitement des maladies du foie, du diabète et des troubles neurodégénératifs .

Industrie :

Mécanisme d'action

L'acide géniposide exerce ses effets par le biais de multiples cibles et voies moléculaires. Il active la voie Akt/Nrf2/OGG1 pour soulager le stress oxydatif dans les cellules . De plus, il a été démontré qu'il régulait l'expression de divers gènes impliqués dans l'inflammation, l'apoptose et la prolifération cellulaire .

Mécanisme D'action

Target of Action

Geniposidic acid (GPA) is a bioactive compound that primarily targets the Farnesoid X receptor (FXR) . FXR is a promising therapeutic target for bone metabolism diseases . Additionally, GPA has been found to target isocitrate dehydrogenase (IDH)1 and IDH2 .

Mode of Action

GPA interacts with its targets to exert various effects. It activates FXR, which promotes bone formation and treats osteoporosis . In vitro, GPA reduces the miR-144-5p level, directly acting on IDH1 and IDH2, and improves the function of Enmh cells by modulating the TCA cycle in an ethanol-induced hepatocyte apoptosis model .

Biochemical Pathways

The mechanisms of action of GPA mainly include anti-oxidation, anti-inflammation, and the regulation of apoptosis . It has been reported that GPA activates a PI3K/AKT/GAP43 regulatory axis to alleviate Alzheimer’s disease progression in mice . Furthermore, GPA has been found to induce apoptosis in various cell lines through the activation of mitogen-activated protein kinase members and the mitochondrial pathway .

Pharmacokinetics

The pharmacokinetics of GPA involves how the compound is absorbed, distributed, metabolized, and excreted in the body . .

Result of Action

GPA administration significantly improves cognitive impairment, reduces Aβ accumulation and neuronal apoptosis in Alzheimer’s disease mice, and alleviates inflammation and axonal injury of Aβ1-42-induced neurons . It also enhances the osteogenic activity and mineralization of osteoblasts .

Action Environment

Environmental factors can influence the extraction and thus the bioavailability of GPA. For instance, annual sunshine duration has been found to be significantly and positively correlated to the contents of GPA . Furthermore, altitude has been reported to influence the content of active substances like GPA .

Analyse Biochimique

Biochemical Properties

Geniposidic acid interacts with various enzymes, proteins, and other biomolecules. It has been found to have anti-aging effects through antioxidative stress and autophagy induction . It increases the activities and gene expression levels of superoxide dismutase (SOD), reducing the contents of reactive oxygen species (ROS) and malondialdehyde (MDA), which are involved in oxidative stress .

Cellular Effects

Geniposidic acid has been shown to have protective effects on cells. For instance, it protects UVB-induced cytotoxic damage and reduces apoptotic cell death caused by UVB in human keratinocytes . It also decreases the formation of cleaved caspase-3 and reduces both tailed DNA and cyclobutane pyrimidine dimer (CPD), which are increased by UVB .

Molecular Mechanism

The molecular mechanism of geniposidic acid involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, geniposidic acid has been found to activate a PI3K/AKT/GAP43 regulatory axis to alleviate Alzheimer’s disease progression in mice .

Temporal Effects in Laboratory Settings

Geniposidic acid has shown to have long-term effects on cellular function in both in vitro and in vivo studies. For example, it has been found to significantly improve cognitive impairment, reduce Aβ accumulation and neuronal apoptosis in AD mice, and alleviate inflammation and axonal injury of Aβ1-42-induced neurons .

Dosage Effects in Animal Models

The effects of geniposidic acid vary with different dosages in animal models. For instance, it has been found to significantly improve the cognitive impairment in AD mice when administered at appropriate dosages .

Metabolic Pathways

Geniposidic acid is involved in various metabolic pathways. For instance, it has been found to follow two distinct metabolic pathways in vivo. The main metabolic pathway involves the hydrolysis of the hydroxyl groups followed by a series of reactions, such as taurine, sulfate, and glucuronide conjugation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide géniposide peut être synthétisé par l'hydrolyse du géniposide, qui est extrait des fruits du Gardenia jasminoides . Le processus d'hydrolyse implique l'utilisation de conditions acides ou enzymatiques pour décomposer le géniposide en acide géniposide et d'autres sous-produits.

Méthodes de production industrielle : Dans les milieux industriels, l'acide géniposide est généralement extrait de sources végétales en utilisant des techniques d'extraction vertes pour éviter les solvants organiques nocifs . Le processus d'extraction est suivi d'étapes de purification, telles que la chromatographie liquide haute performance, pour éliminer les impuretés et concentrer le composé .

Analyse Des Réactions Chimiques

Types de réactions : L'acide géniposide subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .

Réactifs et conditions courantes :

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés pour oxyder l'acide géniposide.

Réduction : Des agents réducteurs comme le borohydrure de sodium peuvent être utilisés pour réduire l'acide géniposide.

Substitution : Les réactions de substitution peuvent se produire en conditions acides ou basiques, en fonction du produit souhaité.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent des dérivés de l'acide géniposide avec des groupes fonctionnels modifiés, qui peuvent présenter différentes activités biologiques .

Comparaison Avec Des Composés Similaires

Composés similaires :

- Génipine

- Géniposide

- Iridoïdes glycosides

Comparaison : L'acide géniposide est unique en raison de sa structure moléculaire spécifique et de la gamme d'activités biologiques qu'il présente. Alors que la génipine et le géniposide partagent certaines similitudes dans leurs propriétés anti-inflammatoires et antioxydantes, l'acide géniposide présente des avantages distincts en termes d'effets anti-âge et anticancéreux .

Propriétés

IUPAC Name |

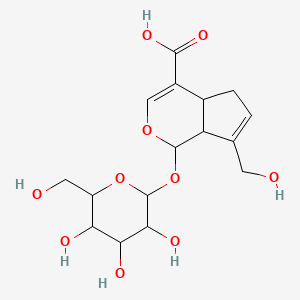

7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O10/c17-3-6-1-2-7-8(14(22)23)5-24-15(10(6)7)26-16-13(21)12(20)11(19)9(4-18)25-16/h1,5,7,9-13,15-21H,2-4H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDOESGVOWAULF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27741-01-1 | |

| Record name | Geniposidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034942 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.